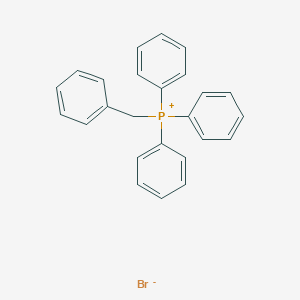

Benzyltriphenylphosphonium bromide

Description

Propriétés

IUPAC Name |

benzyl(triphenyl)phosphanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22P.BrH/c1-5-13-22(14-6-1)21-26(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25;/h1-20H,21H2;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTEPWWCRWNCUNA-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22BrP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50932443 | |

| Record name | Benzyl(triphenyl)phosphanium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50932443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

433.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystalline powder; [Alfa Aesar MSDS] | |

| Record name | Benzyltriphenylphosphonium bromide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20313 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1449-46-3 | |

| Record name | Phosphonium, triphenyl(phenylmethyl)-, bromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1449-46-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyltriphenylphosphonium bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001449463 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1449-46-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54813 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzyl(triphenyl)phosphanium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50932443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyltriphenylphosphonium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.463 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzyltriphenylphosphonium bromide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZU75GQ8UMZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Benzyltriphenylphosphonium Bromide from Benzyl Bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of benzyltriphenylphosphonium (B107652) bromide, a crucial reagent in various organic transformations, notably the Wittig reaction. The document details established experimental protocols, presents quantitative data for comparative analysis, and illustrates the synthetic workflow.

Introduction

Benzyltriphenylphosphonium bromide is a quaternary phosphonium (B103445) salt widely employed in organic synthesis. Its primary application lies in its role as a precursor to the corresponding phosphonium ylide, a key intermediate in the Wittig reaction for the formation of alkenes from carbonyl compounds.[1] This reaction is fundamental in the synthesis of a wide array of pharmaceuticals, natural products, and fine chemicals.[2][3] This guide explores the direct synthesis of this compound from the reaction of triphenylphosphine (B44618) with benzyl (B1604629) bromide.

Synthetic Pathway

The synthesis of this compound is a classic example of a nucleophilic substitution reaction (SN2). The lone pair of electrons on the phosphorus atom of triphenylphosphine attacks the electrophilic benzylic carbon of benzyl bromide, displacing the bromide ion to form the phosphonium salt.

Reaction Scheme:

Experimental Protocols

Several methods have been reported for the synthesis of this compound, primarily differing in the choice of solvent and heating method. Both conventional heating and microwave irradiation have been successfully employed.

Conventional Heating Methods

Conventional heating methods typically involve refluxing the reactants in an appropriate solvent. The choice of solvent can influence the reaction rate and the ease of product isolation.

Protocol 3.1.1: Synthesis in Toluene (B28343)

This protocol utilizes toluene as the solvent and generally results in a high yield of the product, which precipitates out of the solution upon formation.[4][5]

-

Reagents:

-

Triphenylphosphine (Ph₃P)

-

Benzyl bromide (BnBr)

-

Toluene

-

-

Procedure:

-

To a solution of triphenylphosphine (22 g, 0.084 mol) in toluene, add benzyl bromide (10 ml, 0.084 mol) dropwise with ice-cooling.[4][5]

-

Stir the reaction mixture at room temperature for 2 hours.[4][5]

-

A solid precipitate will form. Collect the solid by filtration.

-

Wash the solid with toluene and then with dry petroleum ether to remove any unreacted triphenylphosphine.[4]

-

Dry the resulting white crystalline solid under vacuum to obtain this compound.[4]

-

Protocol 3.1.2: Synthesis in Dimethylformamide (DMF)

The use of a polar aprotic solvent like DMF can facilitate the reaction, often leading to shorter reaction times.[4]

-

Reagents:

-

Triphenylphosphine (Ph₃P)

-

Benzyl bromide (BnBr)

-

Dimethylformamide (DMF)

-

Diethyl ether

-

-

Procedure:

-

Dissolve triphenylphosphine (7.868 g, 1.0 eq.) and benzyl bromide (3.73 mL, 1.04 eq.) in dimethylformamide (30 mL) in a round-bottom flask equipped with a reflux condenser.[4]

-

Heat the reaction mixture to reflux and maintain for 1 hour.[4]

-

Cool the mixture to room temperature, which will cause the product to precipitate.[4]

-

Collect the precipitated white crystalline solid by filtration.[4]

-

Wash the solid with diethyl ether (100 mL).[4]

-

Dry the product under vacuum at 60 °C for 5 hours.[4]

-

Microwave-Assisted Synthesis

Microwave irradiation offers a significant advantage in terms of reduced reaction times and often leads to excellent yields.[2][3]

Protocol 3.2.1: Synthesis in Tetrahydrofuran (THF)

This method provides a rapid and efficient route to this compound.[2][3]

-

Reagents:

-

Triphenylphosphine (Ph₃P)

-

Benzyl bromide (BnBr)

-

Tetrahydrofuran (THF)

-

Dichloromethane (B109758) (CH₂Cl₂) for recrystallization

-

-

Procedure:

-

Combine triphenylphosphine (10.5 g, 40 mmol) and benzyl bromide (3.42 g, 20 mmol) in THF (20 mL) in a microwave-safe vessel.[2][3]

-

Heat the mixture under microwave irradiation at 60 °C for 30 minutes (800 Watt, 1 bar pressure).[2][3]

-

After cooling, a precipitate will have formed. Filter the precipitate.[2]

-

Recrystallize the solid from dichloromethane to obtain pure this compound.[2]

-

Quantitative Data Summary

The following tables summarize the quantitative data from the described synthetic protocols for easy comparison.

Table 1: Conventional Heating Methods

| Protocol | Reactants (molar ratio) | Solvent | Temperature | Time | Yield | Reference |

| 3.1.1 | Ph₃P : BnBr (1:1) | Toluene | Room Temp. | 2 h | 96% | [4][5] |

| 3.1.2 | Ph₃P : BnBr (1:1.04) | DMF | Reflux | 1 h | 98% | [4] |

Table 2: Microwave-Assisted Synthesis

| Protocol | Reactants (molar ratio) | Solvent | Temperature | Time | Yield | Reference |

| 3.2.1 | Ph₃P : BnBr (2:1) | THF | 60 °C | 30 min | 97% | [2][3] |

Experimental Workflow and Diagrams

The general workflow for the synthesis of this compound can be visualized as a sequence of steps from reaction setup to product isolation and purification.

Caption: Experimental workflow for the synthesis of this compound.

The underlying chemical transformation involves a straightforward nucleophilic attack.

Caption: Reaction pathway for the formation of this compound.

Conclusion

The synthesis of this compound from benzyl bromide and triphenylphosphine is a robust and high-yielding reaction. Researchers can choose between conventional heating and microwave-assisted methods based on available equipment and desired reaction times. The protocols outlined in this guide provide a solid foundation for the successful preparation of this important Wittig reagent for applications in pharmaceutical and chemical research and development.

References

An In-depth Technical Guide to Benzyltriphenylphosphonium Bromide (CAS: 1449-46-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyltriphenylphosphonium bromide, with the CAS number 1449-46-3, is a quaternary phosphonium (B103445) salt widely utilized in organic synthesis.[1] It is a white to off-white crystalline powder, recognized for its crucial role as a precursor to a phosphorus ylide in the Wittig reaction.[1][2][3] This reaction is a cornerstone of synthetic chemistry, providing a powerful and reliable method for the formation of carbon-carbon double bonds, particularly in the synthesis of alkenes from aldehydes and ketones.[1][4][5] Its applications are extensive, serving as a vital building block in the creation of pharmaceuticals, agrochemicals, fine chemicals, and other complex organic molecules.[2][3][6] Beyond the Wittig reaction, it also functions as a phase-transfer catalyst and a reactant in various other organic transformations.[2][3]

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized below. The compound is typically a white crystalline solid, soluble in water, and is known to be hygroscopic.[2][6][7]

Table 1: Physicochemical Properties

| Property | Value | References |

| CAS Number | 1449-46-3 | [6][8][9] |

| Molecular Formula | C₂₅H₂₂BrP | [6][9] |

| Molecular Weight | 433.32 g/mol | [6][8] |

| Appearance | White to almost white crystalline powder | [7][9][10] |

| Melting Point | 295-298 °C (lit.) | [3][6][7][8] |

| Solubility | Soluble in water. | [6][7][11] |

| Sensitivity | Hygroscopic, Moisture sensitive. | [6][7][12] |

| Storage Temperature | Inert atmosphere, Room Temperature. | [6][7] |

Table 2: Spectroscopic Data

| Technique | Data Availability / Key Features | References |

| ¹H NMR | Spectrum available. A characteristic doublet for the benzylic protons (-CH₂) appears around δ 5.39 ppm (in CDCl₃) due to coupling with the phosphorus atom. | [13][14][15][16] |

| ¹³C NMR | Spectrum available. | [9][14] |

| FTIR (ATR/KBr) | Spectra available. | [9][14] |

Synthesis of this compound

The most common method for synthesizing this compound is the reaction between triphenylphosphine (B44618) and benzyl (B1604629) bromide.[1][17] This nucleophilic substitution reaction is straightforward and can be performed using conventional heating or microwave irradiation to improve yields and reduce reaction times.[13][18]

Caption: Synthesis of this compound.

Experimental Protocols for Synthesis

Protocol 1: Conventional Synthesis via Reflux

This method involves heating the reactants in a suitable solvent.

-

Reactant Preparation : Dissolve triphenylphosphine (1.0 eq.) and benzyl bromide (1.0-1.04 eq.) in a solvent such as toluene or dimethylformamide (DMF) in a round-bottom flask equipped with a reflux condenser.[7]

-

Reaction : The reaction mixture is heated to reflux and maintained for 1-2 hours.[7]

-

Isolation : After reflux, the mixture is cooled to room temperature, which causes the product to precipitate as a white crystalline solid.[7]

-

Purification : The solid is collected by filtration, washed with a non-polar solvent like ether to remove any unreacted triphenylphosphine, and then dried under a vacuum.[6][7] This procedure typically yields the product in high purity (e.g., 98%).[7]

Protocol 2: Microwave-Assisted Synthesis

Microwave irradiation offers a more efficient and rapid method for synthesis.[13][18]

-

Reactant Preparation : In a carbon-coated quartz ampoule suitable for microwave synthesis, combine triphenylphosphine (e.g., 40 mmol) and benzyl bromide (e.g., 20 mmol) in tetrahydrofuran (B95107) (THF, e.g., 20 mL).[13][18]

-

Microwave Irradiation : Heat the mixture using microwave irradiation at a controlled temperature (e.g., 60 °C) and power (e.g., 800 Watt) for a short duration (e.g., 30 minutes).[13][18]

-

Isolation : After the reaction, cool the ampoule and filter the resulting precipitate.[13][18]

-

Purification : Recrystallization from a solvent like dichloromethane (B109758) (CH₂Cl₂) can be performed to obtain the final product with yields often exceeding 95%.[13][18]

Core Application: The Wittig Reaction

The primary application of this compound is as a precursor for the Wittig reaction, a method for synthesizing alkenes.[1][4][5] The process involves the deprotonation of the phosphonium salt with a strong base to form a phosphorus ylide (also called a phosphorane).[4] This nucleophilic ylide then reacts with an aldehyde or a ketone.[4][5]

The reaction proceeds through a cyclic intermediate known as an oxaphosphetane, which then fragments to yield the desired alkene and triphenylphosphine oxide as a byproduct.[4][5][19] The formation of the very stable phosphorus-oxygen double bond in triphenylphosphine oxide is the driving force for this reaction.[5]

Caption: General mechanism of the Wittig reaction.

Experimental Protocol for a Typical Wittig Reaction

This protocol describes the synthesis of an alkene from an aldehyde using this compound.

-

Ylide Formation : In a reaction vessel, dissolve this compound (1.0 eq.) and the desired aldehyde (e.g., 9-anthraldehyde, 1.0 eq.) in a suitable solvent like dichloromethane (CH₂Cl₂) or N,N-Dimethylformamide (DMF).[4][20]

-

Base Addition : While stirring vigorously, add a strong base, such as a 50% aqueous solution of sodium hydroxide (B78521) (NaOH), dropwise to the mixture.[4][20] The base deprotonates the phosphonium salt to form the reactive ylide in situ.

-

Reaction : Continue to stir the mixture vigorously at room temperature for at least 30 minutes. A color change is often observed as the reaction progresses.[4]

-

Workup and Isolation : After the reaction is complete, add water and an organic solvent to partition the mixture. Separate the organic layer.[20]

-

Purification : The crude product is often precipitated by adding a co-solvent (e.g., a 1:1 mixture of 1-propanol/water).[4] The solid product is then collected via vacuum filtration and can be further purified by recrystallization from a suitable solvent (e.g., 1-propanol) to yield the pure alkene.[4]

Caption: A typical experimental workflow for the Wittig reaction.

Other Key Applications in Research and Development

This compound is a versatile reagent with applications extending beyond the Wittig reaction.[6]

-

Pharmaceutical Synthesis : It is a reactant for the asymmetric synthesis of dihydrexidine, a compound relevant to neurological disorder treatments, and for preparing β-amyloid plaque ligands used in Alzheimer's research.[6][7]

-

Stereoselective Reactions : The reagent is used in stereoselective azidolysis of vinyl epoxides, enantioselective aziridination, and Friedel-Crafts cyclizations.[6][7]

-

Biomimetic Synthesis : It is employed in the iron(III) mediated oxidative dimerization for synthesizing the benzoquinone parvistemin A.[6][7]

-

Phase-Transfer Catalysis : It can act as a phase-transfer catalyst, facilitating reactions between reactants in immiscible phases, thereby enhancing reaction rates.[2][3]

-

Materials Science : The compound is used in the synthesis of specialized materials like ionic liquids and functional polymers.[3]

Safety and Handling

This compound is an irritant and requires careful handling in a laboratory setting.[21][22]

Table 3: Hazard and Precautionary Information

| Classification | GHS Code | Description | References |

| Hazard Statements | H315 | Causes skin irritation. | [1][21] |

| H319 | Causes serious eye irritation. | [1][21] | |

| H335 | May cause respiratory irritation. | [1][8] | |

| Precautionary Statements | P261 | Avoid breathing dust. | [22] |

| P264 | Wash skin thoroughly after handling. | [21][22] | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [21][22] | |

| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. | [21] | |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [22] |

-

Handling : Use in a well-ventilated area or under a fume hood.[12][22] Avoid formation of dust and aerosols.[22] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[12][21]

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place.[21][22] The compound is hygroscopic and should be protected from moisture.[7][21] Keep under an inert atmosphere.[7]

-

Incompatibilities : Avoid contact with strong oxidizing agents.[12]

-

First Aid : In case of skin contact, wash off immediately with soap and plenty of water.[12] For eye contact, rinse immediately with plenty of water for at least 15 minutes.[12] If inhaled, move the person to fresh air.[12] Seek medical attention if irritation persists or if swallowed.[12]

Conclusion

This compound is a foundational reagent in modern organic chemistry. Its primary utility as a stable, easily handled precursor for the Wittig reaction makes it indispensable for the synthesis of alkenes, with profound implications for drug discovery, materials science, and the production of fine chemicals. Its additional roles in phase-transfer catalysis and various stereoselective reactions further underscore its versatility and importance to the research and drug development community. Proper handling and storage are essential to ensure its safe and effective use in the laboratory.

References

- 1. CAS # 1449-46-3, this compound, Bromo(benzyl)triphenylphosphorane - chemBlink [ww.chemblink.com]

- 2. nbinno.com [nbinno.com]

- 3. China this compound CAS 1449-46-3 Manufacturer and Supplier | Starsky [starskychemical.com]

- 4. www1.udel.edu [www1.udel.edu]

- 5. Wittig Reaction [organic-chemistry.org]

- 6. lookchem.com [lookchem.com]

- 7. This compound | 1449-46-3 [chemicalbook.com]

- 8. ベンジルトリフェニルホスホニウムブロミド 臭化物 96% | Sigma-Aldrich [sigmaaldrich.com]

- 9. This compound | C25H22BrP | CID 2734970 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound | 1449-46-3 | TCI AMERICA [tcichemicals.com]

- 11. This compound, 98% | Fisher Scientific [fishersci.ca]

- 12. fishersci.com [fishersci.com]

- 13. biomedres.us [biomedres.us]

- 14. spectrabase.com [spectrabase.com]

- 15. This compound(1449-46-3) 1H NMR spectrum [chemicalbook.com]

- 16. spectrabase.com [spectrabase.com]

- 17. US3334144A - Process for making alkyltriaryl-phosphonium compounds - Google Patents [patents.google.com]

- 18. biomedres.us [biomedres.us]

- 19. web.mnstate.edu [web.mnstate.edu]

- 20. d.web.umkc.edu [d.web.umkc.edu]

- 21. tcichemicals.com [tcichemicals.com]

- 22. chemicalbook.com [chemicalbook.com]

The Wittig Reaction: A Technical Guide to the Mechanism of Action of Benzyltriphenylphosphonium Bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the Wittig reaction, focusing on the mechanism of action of benzyltriphenylphosphonium (B107652) bromide. The Wittig reaction is a cornerstone of organic synthesis, enabling the reliable formation of carbon-carbon double bonds with significant applications in the synthesis of complex molecules, including pharmaceuticals and natural products. This document details the mechanistic steps, presents quantitative data on reaction outcomes, provides comprehensive experimental protocols, and visualizes key pathways and workflows.

Core Mechanism of the Wittig Reaction

The Wittig reaction, named after its discoverer Georg Wittig, is a chemical reaction of an aldehyde or ketone with a phosphorus ylide (also known as a Wittig reagent) to produce an alkene and a phosphine (B1218219) oxide. The reaction's driving force is the formation of the highly stable phosphorus-oxygen double bond in the triphenylphosphine (B44618) oxide byproduct.

The overall transformation can be summarized as follows:

The mechanism, particularly when employing benzyltriphenylphosphonium bromide, proceeds through several key stages:

1.1. Ylide Formation: The process begins with the deprotonation of the phosphonium (B103445) salt, this compound, by a base to form the corresponding phosphorus ylide. The benzyl (B1604629) group, with its phenyl ring, can delocalize the negative charge on the adjacent carbon, making the ylide "semi-stabilized." This stability influences the stereochemical outcome of the reaction.

1.2. Oxaphosphetane Formation: The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This initial attack leads to the formation of a four-membered ring intermediate known as an oxaphosphetane.[1] The formation of this intermediate is a crucial step that dictates the stereochemistry of the final alkene product.

1.3. Oxaphosphetane Decomposition: The oxaphosphetane intermediate is unstable and rapidly decomposes in a concerted, stereospecific manner. This decomposition involves the simultaneous cleavage of the carbon-phosphorus and carbon-oxygen single bonds and the formation of the carbon-carbon and phosphorus-oxygen double bonds. This step yields the final alkene product and triphenylphosphine oxide.

The following diagram illustrates the overall workflow of the Wittig reaction.

Caption: Overall workflow of the Wittig reaction.

Mechanistic Details and Stereoselectivity

The stereochemical outcome of the Wittig reaction is a critical consideration in synthetic planning. The nature of the phosphorus ylide plays a pivotal role in determining the E/Z ratio of the resulting alkene.

-

Stabilized Ylides: Ylides with electron-withdrawing groups (e.g., carbonyl, ester, cyano) are considered "stabilized" and are less reactive. These ylides typically favor the formation of the thermodynamically more stable (E)-alkene. The initial nucleophilic attack is reversible, allowing for equilibration to the more stable anti-betaine intermediate, which leads to the (E)-alkene.

-

Non-stabilized Ylides: Ylides with alkyl or hydrogen substituents are "non-stabilized" and highly reactive. The initial attack is irreversible and proceeds through a kinetically controlled pathway, favoring the formation of the cis or (Z)-alkene.

-

Semi-stabilized Ylides: The ylide derived from this compound is considered "semi-stabilized" due to the resonance delocalization of the negative charge into the phenyl ring.[2] While they often favor the formation of the (E)-alkene, the stereoselectivity can be influenced by reaction conditions such as the nature of the base, solvent, and the presence of salts.

The following diagram illustrates the key steps in the mechanism of the Wittig reaction.

Caption: Key mechanistic steps of the Wittig reaction.

Quantitative Data Presentation

The yield and stereoselectivity of the Wittig reaction using this compound are influenced by the structure of the aldehyde substrate. The following table summarizes representative data from the literature.

| Aldehyde Substrate | Product | Yield (%) | E:Z Ratio | Reference |

| Benzaldehyde (B42025) | Stilbene (B7821643) | 70-85 | >95:5 (E favored) | [3] |

| 4-Chlorobenzaldehyde | 4-Chlorostilbene | 82 | >95:5 (E favored) | [3] |

| 4-Nitrobenzaldehyde | 4-Nitrostilbene | 88 | >95:5 (E favored) | [3] |

| 2-Nitrobenzaldehyde | 2-Nitrostilbene | 75 | 80:20 (E favored) | [3] |

| 9-Anthraldehyde | 9-(2-Phenylethenyl)anthracene | ~70 | Predominantly E | [4] |

| trans-Cinnamaldehyde | 1,4-Diphenyl-1,3-butadiene | ~60 | Predominantly E,E |

Detailed Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of stilbene via the Wittig reaction using this compound and benzaldehyde.

Preparation of Benzyltriphenylphosphonium Ylide (in situ) and Reaction with Benzaldehyde

Materials:

-

This compound

-

Benzaldehyde

-

Sodium hydroxide (B78521) (50% aqueous solution)

-

Dichloromethane (CH₂Cl₂)

-

Deionized water

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Ethanol (B145695) (95%)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine this compound (1.0 eq) and benzaldehyde (1.0-1.2 eq) in dichloromethane.

-

Ylide Generation and Reaction: While stirring vigorously, add a 50% aqueous solution of sodium hydroxide dropwise to the reaction mixture. A color change to yellow or orange is typically observed, indicating the formation of the ylide.[3]

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 30-60 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 9:1 hexanes:ethyl acetate). The reaction is considered complete when the benzaldehyde spot is no longer visible.

-

Work-up: Transfer the reaction mixture to a separatory funnel. Add deionized water and dichloromethane. Shake the funnel and allow the layers to separate. Collect the organic layer. Wash the organic layer with deionized water, followed by a saturated aqueous solution of sodium bisulfite, and finally with brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

Purification of Stilbene

The crude product is a mixture of (E)- and (Z)-stilbene and triphenylphosphine oxide.

Method 1: Recrystallization

-

Dissolve the crude product in a minimal amount of hot 95% ethanol.

-

Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration, washing with a small amount of cold 95% ethanol.

-

Dry the crystals to obtain the purified (E)-stilbene. The triphenylphosphine oxide and (Z)-stilbene are more soluble in ethanol and will remain in the mother liquor.

Method 2: Column Chromatography

-

If recrystallization does not provide sufficient purity, the crude product can be purified by flash column chromatography on silica (B1680970) gel.

-

Elute with a non-polar solvent system, such as a gradient of ethyl acetate (B1210297) in hexanes (e.g., starting with 100% hexanes and gradually increasing the ethyl acetate concentration).[3]

-

The less polar stilbene will elute before the more polar triphenylphosphine oxide.

-

Combine the fractions containing the desired product and remove the solvent under reduced pressure.

Characterization

The purified product can be characterized by the following methods:

-

Melting Point: (E)-Stilbene has a melting point of 122-124 °C.

-

¹H NMR Spectroscopy: The vinylic protons of (E)-stilbene appear as a singlet at approximately 7.1 ppm in CDCl₃. The vinylic protons of (Z)-stilbene appear at around 6.6 ppm. The coupling constant for the vinylic protons in (E)-stilbene is typically 12-18 Hz, while for (Z)-stilbene it is 6-12 Hz.

-

Infrared (IR) Spectroscopy: The C=C stretch of the alkene is typically observed around 1600 cm⁻¹. The out-of-plane C-H bend for the trans-alkene is a strong band around 960-970 cm⁻¹.

The following diagram illustrates a typical experimental workflow for the synthesis and purification of stilbene.

References

A Comprehensive Technical Guide to the Physical Properties of Benzyltriphenylphosphonium Bromide, with a Focus on its Melting Point

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the physical properties, particularly the melting point, of benzyltriphenylphosphonium (B107652) bromide (CAS 1449-46-3). This phosphonium (B103445) salt is a crucial reagent in various organic syntheses, most notably the Wittig reaction for the formation of alkenes. A precise understanding of its physical characteristics, such as its melting point, is fundamental for its proper handling, characterization, and application in research and development, including drug discovery and manufacturing.

Physical and Chemical Identity

Benzyltriphenylphosphonium bromide is a quaternary phosphonium salt consisting of a benzyl (B1604629) group and three phenyl groups attached to a central phosphorus atom, with a bromide counterion. It typically appears as a white to off-white crystalline powder. This compound is soluble in water and hygroscopic, meaning it readily absorbs moisture from the atmosphere.

Melting Point: A Critical Physical Parameter

The melting point of a pure crystalline solid is a sharp, well-defined temperature at which it transitions from a solid to a liquid phase. It is a key indicator of purity; impurities tend to depress and broaden the melting point range. For this compound, a consistent and sharp melting point is indicative of a high-purity sample, which is essential for achieving desired outcomes in sensitive chemical reactions.

Quantitative Data for Melting Point

The reported melting point of this compound varies slightly across different sources, which can be attributed to minor impurities or different analytical methodologies. The following table summarizes the melting point data from various chemical suppliers and scientific publications.

| Reported Melting Point Range (°C) | Source/Supplier | Notes |

| 295-298 | LookChem, Sigma-Aldrich, ChemicalBook | "lit." indicates a value taken from literature.[1][2] |

| 291-299 | Thermo Fisher Scientific | Specified as "clear melt".[3][4] |

| 296 | Biomedical Journal of Scientific & Technical Research | Experimentally determined value.[5] |

| 293-298 | Thermo Scientific Chemicals |

Experimental Protocol for Melting Point Determination

The most common and reliable method for determining the melting point of a crystalline solid like this compound is the capillary method. This can be performed using either a dedicated melting point apparatus or a Thiele tube.

I. Sample Preparation

-

Drying: Ensure the this compound sample is completely dry, as moisture can act as an impurity and depress the melting point.[4] The compound's hygroscopic nature makes this step critical.[1]

-

Grinding: The sample should be a fine, homogeneous powder to ensure uniform heat transfer.[4] If the sample consists of large crystals, it should be gently ground using a mortar and pestle.[6][7]

-

Capillary Loading: A small amount of the powdered sample is introduced into a capillary tube (sealed at one end) by tapping the open end into the powder. The tube is then inverted and tapped gently to pack the solid into the sealed end.[2] The packed sample height should be approximately 2-3 mm for accurate results.[2][8]

II. Melting Point Measurement using a Digital Melting Point Apparatus

-

Apparatus Setup: Turn on the melting point apparatus and the associated digital thermometer.[6]

-

Capillary Insertion: Carefully place the loaded capillary tube into the sample holder of the apparatus.[6]

-

Rapid Heating (Optional): If the approximate melting point is unknown, a preliminary rapid heating can be performed on a separate sample to determine a rough melting range.[3][9]

-

Controlled Heating: Heat the sample block at a moderate rate (e.g., 10-20°C per minute) until the temperature is about 15-20°C below the expected melting point.[2][6]

-

Fine Heating: Reduce the heating rate to 1-2°C per minute to allow for thermal equilibrium between the sample, thermometer, and heating block.[2][7]

-

Observation and Recording: Observe the sample through the magnifying eyepiece. Record the temperature at which the first droplet of liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting). This provides the melting point range.[9]

-

Cooling: Allow the apparatus to cool sufficiently before performing subsequent measurements.[1]

III. Melting Point Measurement using a Thiele Tube

-

Apparatus Setup: Clamp a Thiele tube to a ring stand. The tube should be filled with a high-boiling point liquid, such as mineral oil, to a level above the top of the side-arm loop.[3]

-

Sample Attachment: Attach the loaded capillary tube to a thermometer using a small rubber band or a slice of rubber tubing. The sample should be positioned adjacent to the thermometer's bulb.[9][10]

-

Assembly: Insert the thermometer and attached capillary into the Thiele tube, ensuring the sample is immersed in the oil and positioned in the center of the main tube.[1]

-

Heating: Gently heat the side-arm of the Thiele tube with a small flame. The design of the tube promotes convection currents, ensuring uniform heating of the oil bath.[3][11]

-

Observation and Recording: As with the melting point apparatus, observe the sample and record the temperature range from the first appearance of liquid to the complete liquefaction of the solid.[10]

Logical Workflow for Compound Characterization

The following diagram illustrates a standardized workflow for the synthesis and physical characterization of a chemical compound, such as this compound.

Caption: Workflow for Synthesis and Melting Point Characterization.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Mel-Temp Melting Point Apparatus [orgchemboulder.com]

- 3. SSERC | Melting point determination [sserc.org.uk]

- 4. uomus.edu.iq [uomus.edu.iq]

- 5. jk-sci.com [jk-sci.com]

- 6. nsmn1.uh.edu [nsmn1.uh.edu]

- 7. m.youtube.com [m.youtube.com]

- 8. edisco.it [edisco.it]

- 9. chem.ucalgary.ca [chem.ucalgary.ca]

- 10. Thiele tube - Wikipedia [en.wikipedia.org]

- 11. labcomercial.com [labcomercial.com]

Solubility Profile of Benzyltriphenylphosphonium Bromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of benzyltriphenylphosphonium (B107652) bromide in common organic solvents. Understanding the solubility of this versatile phosphonium (B103445) salt is critical for its application in various chemical transformations, including the Wittig reaction, phase transfer catalysis, and the synthesis of complex molecules in medicinal chemistry. This document offers qualitative solubility data, a detailed experimental protocol for quantitative solubility determination, and a workflow for its synthesis and purification.

Core Topic: Solubility of Benzyltriphenylphosphonium Bromide

This compound is a quaternary phosphonium salt that is generally characterized as a white, crystalline solid. Its solubility is largely dictated by the polarity of the solvent.

Data Presentation: Qualitative Solubility

While specific quantitative solubility data for this compound is not widely available in published literature, a qualitative understanding can be derived from various sources, including synthesis and purification procedures. The following table summarizes the observed solubility of this compound in a range of common organic solvents.

| Solvent Category | Solvent | Solubility | Notes |

| Protic Polar | Water | Soluble[1][2][3] | The compound is hygroscopic[1][2]. |

| Methanol | Soluble | Often used as a solvent for reactions involving this salt. | |

| Ethanol | Soluble | Mentioned as a solvent for related phosphonium salts. | |

| Isopropyl Alcohol | Soluble | Used as a recrystallization solvent, indicating good solubility at elevated temperatures and lower solubility at room temperature. | |

| Aprotic Polar | Dichloromethane (DCM) | Soluble | Used as a recrystallization solvent[4]. |

| Chloroform | Soluble | Mentioned as a solvent for related phosphonium salts. | |

| Dimethylformamide (DMF) | Soluble | Used as a solvent for the synthesis of the compound[2]. | |

| Acetone | Insoluble | Benzyltriphenylphosphonium chloride is noted to be insoluble in acetone. | |

| Tetrahydrofuran (THF) | Sparingly Soluble/Insoluble | The compound precipitates from THF during its synthesis, indicating low solubility[4]. | |

| Nonpolar | Toluene | Insoluble | Used as a solvent in the synthesis where the product precipitates[2]. |

| Hexane | Insoluble | Generally insoluble in hydrocarbon solvents. | |

| Diethyl Ether | Insoluble | Used as a wash solvent to remove impurities, indicating insolubility[2]. |

Experimental Protocols

Given the absence of readily available quantitative solubility data, researchers may need to determine these values experimentally for their specific applications. The following is a detailed methodology for the gravimetric determination of the solubility of this compound in a given organic solvent.

Protocol: Quantitative Solubility Determination by the Equilibrium Method

Objective: To determine the solubility of this compound in a specific organic solvent at a given temperature (e.g., 25 °C) in g/100 mL.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Scintillation vials or sealed flasks

-

Constant temperature bath or incubator

-

Magnetic stirrer and stir bars

-

Syringe filters (0.45 µm, solvent-compatible)

-

Pre-weighed vials for solvent evaporation

-

Analytical balance (readable to at least 0.1 mg)

-

Drying oven or vacuum desiccator

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a series of scintillation vials or sealed flasks. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Solvent Addition: Add a known volume (e.g., 10.0 mL) of the desired organic solvent to each vial.

-

Equilibration: Place the vials in a constant temperature bath set to the desired temperature (e.g., 25.0 °C). Stir the mixtures vigorously using a magnetic stirrer for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). The solid phase should remain present throughout the equilibration period.

-

Sample Withdrawal and Filtration: After equilibration, stop the stirring and allow the excess solid to settle for at least 2 hours at the constant temperature. Carefully withdraw a known volume of the supernatant (e.g., 5.0 mL) using a pre-warmed syringe to avoid premature crystallization. Immediately filter the solution through a 0.45 µm syringe filter into a pre-weighed vial. This step is critical to remove any undissolved solid particles.

-

Solvent Evaporation: Weigh the vial containing the filtered saturated solution. Carefully evaporate the solvent from the vial. This can be achieved by gentle heating in a fume hood, under a stream of inert gas, or by using a rotary evaporator.

-

Drying and Weighing: Once the solvent is removed, dry the remaining solid residue in a vacuum desiccator or drying oven at a suitable temperature (e.g., 60 °C) until a constant weight is achieved. This removes any residual solvent.

-

Calculation: The solubility is calculated using the following formula:

Solubility ( g/100 mL) = (Mass of dried residue (g) / Volume of aliquot taken (mL)) x 100

-

Replicates: Perform the experiment in triplicate to ensure the reproducibility of the results and report the average solubility with the standard deviation.

Mandatory Visualization

The following diagrams illustrate key processes related to the use and study of this compound.

Caption: Synthesis and Purification Workflow.

Caption: Quantitative Solubility Determination Workflow.

References

Spectroscopic Analysis of Benzyltriphenylphosphonium Bromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data for benzyltriphenylphosphonium (B107652) bromide. The information is curated for researchers, scientists, and professionals in drug development who utilize this compound in their work. This document presents key spectral data in a structured format, details experimental protocols, and illustrates relevant workflows.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is a powerful analytical technique for determining the structure of organic compounds. The following tables summarize the ¹H and ¹³C NMR spectral data for benzyltriphenylphosphonium bromide, typically recorded in deuterated chloroform (B151607) (CDCl₃).

Table 1: ¹H NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 5.39 | d | 15 | -CH₂- (Benzylic protons) |

| 7.18 - 7.21 | m | Phenyl group protons | |

| 7.24 - 7.27 | t | 8 | Phenyl group protons |

| 7.34 - 7.37 | m | Phenyl group protons | |

| 7.77 - 7.81 | m | Phenyl group protons | |

| 7.85 - 7.90 | m | Phenyl group protons | |

| 7.94 - 7.99 | m | Phenyl group protons |

Note: The exact chemical shifts and multiplicities may vary slightly depending on the solvent and the specific NMR instrument used.[1][2]

Table 2: ¹³C NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Coupling Constant (J) Hz | Assignment |

| 30.2 | d, J=47 | -CH₂- (Benzylic carbon) |

| 117.4 | d, J=85 | Phenyl C (ipso, attached to P) |

| 127.0 | d, J=8 | Phenyl CH |

| 127.8 | s | Phenyl CH |

| 128.3 | s | Phenyl CH |

| 129.6 | d, J=12 | Phenyl CH |

| 131.0 | d, J=5 | Phenyl CH |

| 133.8 | d, J=9 | Phenyl CH |

| 134.5 | s | Phenyl C (para) |

Note: The carbon signals of the phenyl groups attached to the phosphorus atom are split due to coupling with the phosphorus nucleus.[3]

Infrared (IR) Spectroscopy Data

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is characterized by several key absorption bands.

Table 3: Key IR Absorption Bands of this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3053 | Medium | Aromatic C-H stretch |

| 2861 | Medium | Aliphatic C-H stretch |

| 1586 | Medium | C=C aromatic ring stretch |

| 1437 | Strong | P-Ph (Phosphorus-Phenyl) stretch |

| 1110 | Strong | C-H in-plane bending |

| 719 | Strong | C-H out-of-plane bending |

| 696 | Strong | C-H out-of-plane bending |

| 515 | Strong | P-Ph bending |

Note: The IR spectrum is typically obtained from a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.[4][5]

Experimental Protocols

The following are generalized protocols for the acquisition of NMR and IR spectra of this compound.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in about 0.6 mL of deuterated chloroform (CDCl₃). The purity of the solvent is crucial for high-quality spectra.[6]

-

Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a 300 MHz or 500 MHz instrument.[2][7]

-

Data Acquisition:

-

For ¹H NMR, acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak (CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

IR Spectroscopy Protocol (KBr Pellet Method)

-

Sample Preparation: Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[8][9]

-

Pellet Formation: Place the powder in a pellet press and apply pressure to form a thin, transparent KBr pellet.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.[9]

-

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.

IR Spectroscopy Protocol (ATR Method)

-

Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Instrumentation: Use an FTIR spectrometer equipped with an ATR accessory.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum. A background spectrum of the clean, empty ATR crystal should be taken prior to the sample measurement.[8][9]

Visualization of Experimental Workflow

The following diagrams illustrate the general workflows for the synthesis and spectroscopic analysis of this compound.

Caption: General workflow for the synthesis of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

References

- 1. biomedres.us [biomedres.us]

- 2. biomedres.us [biomedres.us]

- 3. C-13 NMR Spectrum [acadiau.ca]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. spectrabase.com [spectrabase.com]

- 7. H-1 NMR Spectrum [acadiau.ca]

- 8. spectrabase.com [spectrabase.com]

- 9. This compound | C25H22BrP | CID 2734970 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Genesis of a Cornerstone Reagent: An In-depth Technical Guide to the Discovery and History of Benzyltriphenylphosphonium Bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the discovery and history of benzyltriphenylphosphonium (B107652) bromide, a pivotal reagent in organic synthesis. From its foundational roots in the development of the Wittig reaction to modern synthetic protocols, this document provides a comprehensive overview for researchers, scientists, and drug development professionals. Detailed experimental methodologies, quantitative data, and logical relationship diagrams are presented to offer a thorough understanding of this essential compound.

Historical Context and Discovery

The story of benzyltriphenylphosphonium bromide is intrinsically linked to the groundbreaking work of Georg Wittig and the development of the reaction that bears his name. While the formation of quaternary phosphonium (B103445) salts through the reaction of tertiary phosphines with alkyl halides was known from the late 19th century, their synthetic potential was not fully realized until the mid-20th century.

In 1954, Georg Wittig and his student Ulrich Schöllkopf published a seminal paper that introduced a novel method for olefin synthesis.[1][2] This reaction, now known as the Wittig reaction, involved the use of phosphonium ylides, which are formed by the deprotonation of phosphonium salts. While their initial 1954 publication laid the theoretical groundwork and demonstrated the reaction with other ylides, a subsequent paper in 1955 by Wittig and Haag detailed the use of benzyltriphenylphosphonium ylide, derived from its corresponding bromide salt, in reactions with aldehydes and ketones.[3] This marks a key moment in the history of this compound, establishing its role as a valuable reagent for the formation of carbon-carbon double bonds. For his contributions to organic synthesis, Georg Wittig was awarded the Nobel Prize in Chemistry in 1979.[4]

The Wittig reaction, and by extension, the use of reagents like this compound, revolutionized the synthesis of complex organic molecules, including pharmaceuticals and natural products, by providing a reliable and highly regioselective method for creating alkenes.[1]

Synthesis of this compound

The preparation of this compound is a classic example of a nucleophilic substitution reaction (SN2). Triphenylphosphine (B44618), a good nucleophile, attacks the electrophilic benzylic carbon of benzyl (B1604629) bromide, displacing the bromide ion to form the stable phosphonium salt.

General Synthetic Pathway

The overall reaction is as follows:

Quantitative Data on Synthetic Methods

Various methods have been developed for the synthesis of this compound, primarily differing in reaction conditions such as solvent, temperature, and duration. Below is a summary of representative methods and their reported yields.

| Method | Reactants | Solvent | Temperature | Time | Yield (%) | Melting Point (°C) | Reference |

| Conventional Heating | Triphenylphosphine, Benzyl Bromide | Toluene | Room Temperature | 2 hours | 96 | 295-298 | |

| Conventional Heating | Triphenylphosphine, Benzyl Bromide | Toluene | Room Temperature | 24 hours | 50 | 296 | |

| Conventional Heating | Triphenylphosphine, Benzyl Bromide | DMF | Reflux | 1 hour | 98 | - | [5] |

| Microwave Irradiation | Triphenylphosphine, Benzyl Bromide | THF | 60°C | 30 min | 97 | 296 | [5][6] |

Detailed Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound, representing both traditional and modern methodologies.

Protocol 1: Conventional Synthesis in Toluene

This protocol is adapted from a widely used conventional method.

Materials:

-

Triphenylphosphine (22 g, 0.084 mol)

-

Benzyl bromide (10 ml, 0.084 mol)

-

Toluene

-

Petroleum ether

Procedure:

-

Dissolve triphenylphosphine (22 g, 0.084 mol) in toluene.

-

With ice-cooling, add benzyl bromide (10 ml, 0.084 mol) dropwise to the solution.

-

Stir the mixture at room temperature for 2 hours. A solid precipitate will form.

-

Filter the solid and wash it with toluene, followed by dry petroleum ether to remove any unreacted triphenylphosphine.

-

Dry the resulting white solid under vacuum to yield this compound.[7]

Expected Yield: 35 g (96%)

Protocol 2: Microwave-Assisted Synthesis in THF

This protocol utilizes microwave irradiation to significantly reduce the reaction time.[5][6]

Materials:

-

Triphenylphosphine (10.5 g, 40 mmol)

-

Benzyl bromide (3.42 g, 20 mmol)

-

Tetrahydrofuran (THF) (20 mL)

-

Dichloromethane (B109758) (for recrystallization)

Procedure:

-

In a carbon-coated quartz ampoule, combine triphenylphosphine (10.5 g, 40 mmol) and benzyl bromide (3.42 g, 20 mmol) in THF (20 mL).

-

Heat the mixture under microwave irradiation at 60°C with 800 Watts and 1 bar of pressure for 30 minutes.

-

After cooling, open the ampoule in a fume hood and filter the precipitate.

-

Recrystallize the solid from dichloromethane to obtain pure this compound.[5][6]

Expected Yield: 97%

The Wittig Reaction: From Phosphonium Salt to Alkene

The utility of this compound lies in its conversion to the corresponding ylide, which then participates in the Wittig reaction.

Experimental Workflow

The following diagram outlines the typical workflow from the phosphonium salt to the final alkene product.

Conclusion

This compound, a compound born from the pioneering research of Georg Wittig, remains a cornerstone of modern organic synthesis. Its discovery and the subsequent development of the Wittig reaction provided an invaluable tool for the construction of carbon-carbon double bonds with high precision. The evolution of its synthesis, from lengthy conventional methods to rapid microwave-assisted protocols, reflects the ongoing quest for efficiency in chemical research. This guide provides the historical context, quantitative data, and detailed protocols necessary for researchers, scientists, and drug development professionals to fully appreciate and effectively utilize this essential reagent.

References

- 1. encyclopedia.com [encyclopedia.com]

- 2. Wittig Reaction [ouci.dntb.gov.ua]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]

- 5. biomedres.us [biomedres.us]

- 6. biomedres.us [biomedres.us]

- 7. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]

Benzyltriphenylphosphonium bromide safety and handling precautions

An In-depth Technical Guide to the Safe Handling of Benzyltriphenylphosphonium Bromide

Introduction

This compound (CAS No: 1449-46-3) is a quaternary phosphonium (B103445) salt widely utilized as a Wittig reagent in organic synthesis for the conversion of aldehydes and ketones into alkenes.[1][2] It is also a reactant in various other chemical processes, including stereoselective azidolysis and the preparation of β-amyloid plaque ligands.[2] Given its application in research and development, a thorough understanding of its safety and handling precautions is paramount for professionals in laboratory and drug development settings. This guide provides a comprehensive overview of the hazards, safe handling protocols, and emergency procedures associated with this compound, based on available safety data.

Hazard Identification and Classification

This compound is classified as a hazardous substance.[3] Users must be fully aware of its potential health effects and take appropriate precautions.

GHS Classification:

-

Skin Irritation: Category 2[4]

-

Serious Eye Irritation: Category 2A[4]

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory system irritation)[4]

-

Acute Toxicity (Oral, Dermal, Inhalation): Some classifications also include Category 4 for these routes.[5]

Hazard Statements:

-

H335: May cause respiratory irritation.

-

H302 + H312 + H332: Harmful if swallowed, in contact with skin, or if inhaled.[5]

Precautionary Statements (selected):

-

P261: Avoid breathing dust.[7]

-

P264: Wash skin thoroughly after handling.[6]

-

P271: Use only outdoors or in a well-ventilated area.[7]

-

P280: Wear protective gloves/eye protection/face protection.[3][6]

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[6]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]

Physical and Chemical Properties

A summary of the key physical and chemical properties is provided below. This data is essential for safe storage and handling.

| Property | Value | Source(s) |

| Molecular Formula | C₂₅H₂₂BrP | [1][4][7] |

| Molecular Weight | 433.32 g/mol | [1][4][7] |

| Appearance | White crystalline powder | [2][4] |

| Melting Point | 295-298 °C (lit.) | [1][2][8] |

| Solubility | Soluble in water | [1][2] |

| Sensitivity | Hygroscopic / Moisture sensitive | [1][3][9] |

| Flash Point | Not available / Not applicable | [1][3] |

Exposure Controls and Personal Protection

No official occupational exposure limit values have been established for this compound.[3][6] Therefore, stringent engineering controls and personal protective equipment (PPE) are mandatory to minimize exposure.

Engineering Controls:

-

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3][6]

-

Local exhaust ventilation should be used to control the dispersion of dust.[6]

-

Facilities must be equipped with an eyewash station and a safety shower.[6][10]

Personal Protective Equipment (PPE):

| Protection Type | Specification | Source(s) |

| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles conforming to NIOSH (US) or EN 166 (EU) standards. | [3][7] |

| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure. Gloves must be inspected prior to use. Wash and dry hands after handling. | [3][7] |

| Respiratory Protection | If ventilation is inadequate or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator. | [3][7][11] |

Experimental Protocol for Safe Handling and Storage

The following protocol outlines the necessary steps for the safe handling and storage of this compound in a laboratory setting.

Handling Protocol:

-

Preparation: Before handling, ensure all necessary PPE is available and in good condition. Confirm that the fume hood and other engineering controls are functioning correctly.

-

Personal Protection: Don all required PPE, including safety goggles, lab coat, and appropriate gloves.

-

Dispensing: Conduct all weighing and transferring of the solid compound inside a chemical fume hood to prevent inhalation of dust.[6] Minimize the creation of dust during handling.[10][11]

-

Procedure: Avoid all personal contact, including inhalation and contact with skin and eyes.[12]

-

Post-Handling: After handling, wash hands and any exposed skin thoroughly with soap and water.[6] Clean all equipment and the work area to remove any residual chemical.

-

Decontamination: Remove and properly dispose of contaminated gloves and other disposable materials. Contaminated clothing should be removed and washed before reuse.[3]

Storage Conditions:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][6][7]

-

The compound is hygroscopic; protect from moisture.[1][3][9] Storage under an inert atmosphere is recommended.[6]

-

Store away from incompatible materials, such as strong oxidizing agents.[3]

Emergency Procedures

In the event of an emergency, immediate and appropriate action is critical.

First-Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[3][6][7]

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical attention.[3][6]

-

Eye Contact: Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, making sure to flush under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention, preferably from an ophthalmologist.[3][6][7]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water and have the victim drink one or two glasses of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][7]

Firefighting Measures:

-

Suitable Extinguishing Media: Use water spray, dry powder, foam, or carbon dioxide (CO₂).[3][6][7]

-

Hazardous Combustion Products: Thermal decomposition can produce irritating and toxic gases and vapors, including carbon oxides (CO, CO₂), oxides of phosphorus, and hydrogen bromide gas.[3]

-

Protective Equipment: Firefighters should wear full protective gear and a self-contained breathing apparatus (SCBA).[3][7]

Accidental Release Measures:

-

Personal Precautions: Evacuate the area. Ensure adequate ventilation. Avoid breathing dust and prevent contact with the substance. Wear the appropriate personal protective equipment as detailed in Section 3.[3][7]

-

Environmental Precautions: Prevent the spilled material from entering drains or waterways.[7]

-

Containment and Cleanup: Carefully sweep or vacuum up the spilled solid material, avoiding dust generation.[3][6] Place the material into a suitable, labeled container for disposal according to local regulations.[3][7]

Visualization of Safe Handling Workflow

The following diagram illustrates the logical workflow for handling this compound safely.

Caption: A logical workflow for the safe handling of chemical solids.

Stability and Reactivity

-

Chemical Stability: The product is chemically stable under standard ambient conditions and recommended storage.[3]

-

Incompatible Materials: Avoid contact with strong oxidizing agents.[3]

-

Hazardous Decomposition Products: Upon combustion, it may decompose to form carbon oxides, oxides of phosphorus, and hydrogen bromide gas.[3]

Toxicological Information

The toxicological properties of this compound have not been fully investigated.[3] However, available data indicates it is a skin and eye irritant and may cause respiratory irritation.[4] Some data sheets classify it as harmful if swallowed, inhaled, or in contact with the skin.[5] It has not been identified as a probable, possible, or confirmed human carcinogen by IARC, NTP, or OSHA. Due to the limited data, the compound should be handled with care, assuming it has the potential for significant toxicity.

References

- 1. Cas 1449-46-3,this compound | lookchem [lookchem.com]

- 2. This compound | 1449-46-3 [chemicalbook.com]

- 3. fishersci.com [fishersci.com]

- 4. This compound | C25H22BrP | CID 2734970 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.fr [fishersci.fr]

- 6. tcichemicals.com [tcichemicals.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. biomedres.us [biomedres.us]

- 9. fishersci.com [fishersci.com]

- 10. aksci.com [aksci.com]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 12. datasheets.scbt.com [datasheets.scbt.com]

The Cornerstone of Alkene Synthesis: A Technical Guide to Benzyltriphenylphosphonium Bromide Reactivity

For Researchers, Scientists, and Drug Development Professionals

Benzyltriphenylphosphonium (B107652) bromide (BTPB) stands as a pivotal reagent in the arsenal (B13267) of synthetic organic chemists, primarily revered for its role in the Wittig reaction—a powerful and versatile method for the stereoselective formation of carbon-carbon double bonds. This technical guide delves into the theoretical underpinnings of BTPB's reactivity, offering a comprehensive overview of its synthesis, properties, and mechanistic pathways. Detailed experimental protocols and structured data are provided to facilitate its effective application in research and development, particularly within the pharmaceutical industry where the precise construction of complex molecular architectures is paramount.

Core Principles of Reactivity

The reactivity of benzyltriphenylphosphonium bromide is fundamentally dictated by the electronic and steric properties of the phosphonium (B103445) salt. The positively charged phosphorus atom exerts a strong electron-withdrawing inductive effect, significantly increasing the acidity of the adjacent benzylic protons. This enhanced acidity is the cornerstone of its utility, allowing for facile deprotonation by a moderately strong base to form the corresponding phosphonium ylide, also known as a Wittig reagent.

The resulting ylide is a resonance-stabilized species, with the negative charge delocalized between the benzylic carbon and the phosphorus atom. This stabilization tempers its reactivity compared to non-stabilized ylides, leading to a higher degree of stereoselectivity in the subsequent olefination reaction, typically favoring the formation of (E)-alkenes.

Synthesis and Physicochemical Properties

This compound is typically synthesized via a straightforward nucleophilic substitution reaction between triphenylphosphine (B44618) and benzyl (B1604629) bromide.[1][2] The lone pair of electrons on the phosphorus atom of triphenylphosphine attacks the electrophilic benzylic carbon of benzyl bromide, displacing the bromide ion to form the stable phosphonium salt.[2] Both conventional heating and microwave irradiation methods have been successfully employed for its synthesis, with the latter often offering advantages in terms of reaction time and yield.[3][4]

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | References |

| Molecular Formula | C25H22BrP | [5][6] |

| Molecular Weight | 433.32 g/mol | [5][7] |

| Appearance | White to off-white crystalline powder | [6][8] |

| Melting Point | 295-298 °C (lit.) | [5][8] |

| Solubility | Soluble in water | [5][8] |

| Hygroscopicity | Hygroscopic | [5] |

The Wittig Reaction: Mechanism and Application

The premier application of this compound is as a precursor to the benzylidenephosphorane ylide for the Wittig reaction.[1][9][10][11] This reaction provides a reliable method for the synthesis of alkenes from aldehydes and ketones.[10][11]

The generally accepted mechanism proceeds through the following key steps:

-

Ylide Formation: Deprotonation of the phosphonium salt by a base.

-

Nucleophilic Attack: The nucleophilic ylide attacks the electrophilic carbonyl carbon of an aldehyde or ketone.[11]

-

Oxaphosphetane Formation: The resulting betaine (B1666868) intermediate rapidly undergoes an intramolecular cyclization to form a four-membered ring intermediate called an oxaphosphetane.[10][12]

-

Alkene and Phosphine Oxide Formation: The unstable oxaphosphetane collapses, yielding the desired alkene and triphenylphosphine oxide. The formation of the highly stable phosphorus-oxygen double bond is a major driving force for this final step.[12][13]

Experimental Protocols

Synthesis of this compound

Conventional Method:

-

Dissolve triphenylphosphine (1.0 eq.) in toluene (B28343) in a round-bottom flask equipped with a reflux condenser.[8]

-

Add benzyl bromide (1.0-1.04 eq.) dropwise to the solution, with ice-cooling.[8]

-

Stir the reaction mixture at room temperature for 2 hours.[8]

-

Collect the resulting white precipitate by filtration.[8]

-

Wash the solid with toluene and then petroleum ether to remove any unreacted triphenylphosphine.[8]

-

Dry the product under vacuum to afford this compound.[8] A typical yield for this method is around 96-98%.[8]

Microwave-Assisted Method:

-

Combine triphenylphosphine (2.0 eq.) and benzyl bromide (1.0 eq.) in tetrahydrofuran (B95107) (THF) in a microwave-safe vessel.[3][4]

-

Heat the mixture under microwave irradiation at 60 °C for 30 minutes.[3][4]

-

Recrystallize the solid from dichloromethane (B109758) to obtain pure this compound.[3][4] This method has been reported to yield up to 97% of the desired product.[3][4]

General Procedure for a Wittig Reaction

The following protocol is a representative example of a Wittig reaction using this compound.

Reactivity Relationships and Applications

Beyond its primary role in the Wittig reaction, this compound and its derivatives are utilized in a variety of other chemical transformations, including phase-transfer catalysis.[9] The reactivity and utility of this compound are a direct consequence of its chemical structure.

References

- 1. CAS # 1449-46-3, this compound, Bromo(benzyl)triphenylphosphorane - chemBlink [ww.chemblink.com]

- 2. Benzyltriethylphosphonium bromide | 7016-55-9 | Benchchem [benchchem.com]

- 3. biomedres.us [biomedres.us]

- 4. biomedres.us [biomedres.us]

- 5. lookchem.com [lookchem.com]

- 6. This compound | C25H22BrP | CID 2734970 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 苄基三苯基膦 96% | Sigma-Aldrich [sigmaaldrich.com]

- 8. This compound | 1449-46-3 [chemicalbook.com]

- 9. nbinno.com [nbinno.com]

- 10. www1.udel.edu [www1.udel.edu]

- 11. web.mnstate.edu [web.mnstate.edu]

- 12. Wittig Reaction [organic-chemistry.org]

- 13. youtube.com [youtube.com]

Methodological & Application

Application Notes and Protocols for the Wittig Reaction using Benzyltriphenylphosphonium Bromide

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the Wittig reaction utilizing benzyltriphenylphosphonium (B107652) bromide. The Wittig reaction is a powerful and widely used method for the synthesis of alkenes from aldehydes or ketones.[1][2][3][4] This protocol focuses on the use of benzyltriphenylphosphonium bromide for the preparation of stilbene (B7821643) and its derivatives, a common application in organic synthesis and drug development.

Overview of the Wittig Reaction

The Wittig reaction involves the reaction of a phosphorus ylide (a Wittig reagent) with a carbonyl compound to form an alkene and a phosphine (B1218219) oxide.[3][4][5] The driving force for this reaction is the formation of the highly stable phosphorus-oxygen double bond in the triphenylphosphine (B44618) oxide byproduct.[6]

The overall transformation can be represented as follows:

R'CHO + (C₆H₅)₃P=CHR'' → R'CH=CHR'' + (C₆H₅)₃PO

The first step in the Wittig synthesis is the preparation of the phosphonium (B103445) salt, in this case, this compound, by the reaction of triphenylphosphine with benzyl (B1604629) bromide.[7] Subsequently, the phosphonium salt is deprotonated by a base to form the phosphorus ylide.[3][8][9] This ylide then reacts with an aldehyde or ketone to yield the desired alkene.[3]

Experimental Protocols

This section details the procedures for the preparation of the phosphonium salt and the subsequent Wittig reaction to synthesize stilbene.

2.1. Preparation of this compound

This protocol describes the synthesis of the phosphonium salt from triphenylphosphine and benzyl bromide.

-

Materials:

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve triphenylphosphine (1.0 eq) in anhydrous toluene.[8]

-

Add benzyl bromide (1.0 eq) to the solution.[8]

-

Heat the mixture to reflux for 24-48 hours. The phosphonium salt will precipitate as a white solid.[8]

-

Alternatively, for a more rapid synthesis, a mixture of triphenylphosphine and benzyl bromide in THF can be heated under microwave irradiation at 60 °C for 30 minutes.[7]

-

After the reaction is complete, cool the mixture to room temperature.

-

Collect the solid product by filtration.

-

Wash the solid with cold diethyl ether to remove any unreacted starting materials.

-

Dry the resulting white solid, this compound, under vacuum.[8]

-

2.2. Synthesis of trans-Stilbene (B89595) via Wittig Reaction

This protocol outlines the synthesis of trans-stilbene from this compound and benzaldehyde (B42025). The reaction can be performed under various conditions, including phase-transfer catalysis.[10]

-

Materials:

-

This compound

-

Benzaldehyde

-

Dichloromethane (B109758) (CH₂Cl₂)

-

50% Sodium hydroxide (B78521) (NaOH) solution or Sodium methoxide (B1231860) (NaOCH₃)[9][11]

-

Water

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Ethanol (B145695) (for recrystallization)

-

-

Procedure:

-

Ylide Formation and Wittig Reaction (Two-Phase System):

-

To a reaction tube or flask, add this compound (1.0 eq) and benzaldehyde (1.0-1.2 eq).[9]

-

Add dichloromethane (CH₂Cl₂) to dissolve the reactants.[9]

-

With vigorous stirring, add a 50% aqueous solution of sodium hydroxide dropwise. A color change to orange or red often indicates ylide formation.[8][9]

-

Continue to stir the mixture vigorously for at least 30 minutes at room temperature.[9]

-

-

Workup and Purification:

-

After the reaction is complete (monitored by TLC), add water and additional dichloromethane to the reaction mixture.[9]

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer with water and then with brine.[8]

-

Filter off the drying agent and concentrate the solution under reduced pressure to obtain the crude product.

-

-

Recrystallization:

-

Recrystallize the crude stilbene from hot ethanol to yield the purified product.[1]

-

-

Data Presentation